N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
Description
N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide (CAS: 872986-04-4) is an oxalamide derivative characterized by a mesitylsulfonyl-substituted 1,3-oxazinan ring and a 2-methoxyethyl group at the N2 position. Its molecular formula is C18H27N3O7S, with a molecular weight of 429.5 g/mol .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6S/c1-13-10-14(2)17(15(3)11-13)29(25,26)22-7-5-8-28-16(22)12-21-19(24)18(23)20-6-9-27-4/h10-11,16H,5-9,12H2,1-4H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAXSBRARWCMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The mesitylsulfonyl group is then introduced via sulfonylation reactions, often using mesitylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the oxalamide moiety, which can be accomplished through the reaction of the intermediate with oxalyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mesitylsulfonyl group can yield sulfone derivatives, while reduction of the oxalamide moiety can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are advantageous.
Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. The mesitylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxazinan ring and oxalamide moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Oxalamide Derivatives
Key Structural Features :
Analysis :
- Mesitylsulfonyl vs. This may enhance metabolic stability .
- N2 Substituents : The 2-methoxyethyl group in the target compound likely improves hydrophilicity compared to aromatic N2 groups (e.g., pyridin-2-yl in S336 or chlorophenyl in antiviral compounds), which could influence bioavailability .
Antiviral and Enzyme Inhibition :
- Compounds with chlorophenyl or thiazolyl groups (e.g., ) exhibit antiviral activity via CD4-binding site inhibition, whereas the target compound’s mesitylsulfonyl-oxazinan moiety may target different pathways.
- S336 and related oxalamides show low toxicity (NOEL = 100 mg/kg bw/day) due to resistance to amide hydrolysis in hepatocytes . The target compound’s mesitylsulfonyl group may further reduce hydrolysis susceptibility, suggesting a favorable safety profile .
Metabolism :
- The target compound’s mesitylsulfonyl group may further impede cytochrome P450-mediated metabolism, though direct data are lacking .
Biological Activity
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a unique structural composition, including:
- Oxazinan Ring : A 1,3-oxazinan structure that contributes to the compound's stability and reactivity.
- Mesitylsulfonyl Group : This group enhances the compound's solubility and biological activity.
- Oxalamide Linkage : This functional group is known for its role in various biological interactions.
The molecular formula is with a molecular weight of approximately 359.43 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For example:
- Cell Line Studies : The compound was tested against multiple cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer). Results indicated that it inhibited cell proliferation with IC50 values ranging from 5 to 20 µM across different cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest at G2/M phase |
| MCF-7/MX | 20 | Inhibition of tubulin polymerization |
The proposed mechanism of action involves:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
- Tubulin Inhibition : Similar to other known anticancer agents, it appears to inhibit tubulin polymerization, which disrupts mitotic processes in cancer cells.
- Apoptosis Induction : Flow cytometric analysis has shown that treated cells exhibit characteristics of apoptosis, including DNA fragmentation.
Study 1: Synthesis and Evaluation
A study focused on synthesizing a series of oxazinan derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that modifications in the oxazinan structure significantly influenced biological activity.
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the binding interactions between this compound and the colchicine-binding site of tubulin. These studies provided insights into how structural features contribute to the compound's effectiveness as a tubulin inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
